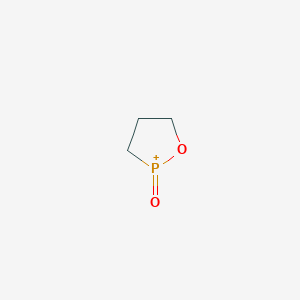
2-Oxo-1,2-oxaphospholan-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-oxaphospholan-2-ium is a heterocyclic compound containing phosphorus, oxygen, and carbon atoms It is part of the broader class of oxaphospholanes, which are known for their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-oxaphospholan-2-ium typically involves the cyclization of phosphite compounds. One common method involves reacting 4-hydroxy-2-pentanone with dimethylphosphorochloridite, followed by the addition of water to form the oxaphospholan ring . The reaction conditions often include the use of solvents like chloroform or benzene to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-oxaphospholan-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxaphospholan ring into other phosphorus-containing compounds.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of substituted oxaphospholanes .
Scientific Research Applications
2-Oxo-1,2-oxaphospholan-2-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-oxaphospholan-2-ium involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and stability. The pathways involved in its mechanism of action include the cleavage of P-C and P-O bonds, leading to the formation of different reaction intermediates .
Comparison with Similar Compounds
2-Oxo-1,2-oxaphospholan-2-ium can be compared with other similar compounds such as:
2-Methoxy-3,5-dimethyl-2-oxo-1,2-oxaphospholan-3-ol: This compound has similar structural features but different substituents, affecting its reactivity and applications.
2-Chloro-2-oxo-1,3,2-dioxaphospholane: This compound has a different ring structure and is used in different chemical reactions.
The uniqueness of this compound lies in its specific ring structure and the presence of the oxo group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
25707-94-2 |
|---|---|
Molecular Formula |
C3H6O2P+ |
Molecular Weight |
105.05 g/mol |
IUPAC Name |
oxaphospholan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O2P/c4-6-3-1-2-5-6/h1-3H2/q+1 |
InChI Key |
POVCCXBITLTXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[P+](=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















